molecular formula C25H18N5NaS B8088051 A 83-01 sodium salt

A 83-01 sodium salt

货号: B8088051
分子量: 443.5 g/mol
InChI 键: QEDFBXIADXHNKE-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A 83-01 sodium salt is a complex organic compound that features a unique combination of pyridine, quinoline, and pyrazole moieties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of A 83-01 sodium salt typically involves multi-step organic reactions. One common approach is the condensation of 6-methyl-2-pyridinecarboxaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with 4-quinolinecarboxylic acid under acidic conditions to yield the pyrazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

A 83-01 sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbothioamide group to a thiol or amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

科学研究应用

A 83-01 sodium salt has a wide range of applications in scientific research:

作用机制

The mechanism of action of A 83-01 sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of multiple aromatic rings and heteroatoms allows for strong binding interactions with biological macromolecules .

相似化合物的比较

Similar Compounds

Uniqueness

The uniqueness of A 83-01 sodium salt lies in its multi-functional structure, which combines pyridine, quinoline, and pyrazole rings with a carbothioamide group

生物活性

A 83-01 sodium salt is a selective and potent inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, specifically targeting activin receptor-like kinases (ALK5, ALK4, and ALK7). This compound has garnered significant attention in biomedical research due to its potential therapeutic applications in various diseases, particularly those involving fibrosis and cancer. This article delves into the biological activity of this compound, summarizing its mechanisms of action, effects on cellular processes, and relevant research findings.

This compound inhibits the phosphorylation of Smad2 and Smad3, which are critical mediators in the TGF-β signaling pathway. The inhibition of these proteins prevents the transcriptional activation induced by TGF-β, thereby blocking downstream effects associated with cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT). The compound exhibits varying inhibitory potency against different receptors:

Receptor IC50 (nM)
ALK512
ALK445
ALK77.5

This data indicates that A 83-01 is particularly effective against ALK5, making it a valuable tool for studying TGF-β signaling pathways and their implications in disease states .

Effects on Cellular Processes

  • Inhibition of TGF-β-Induced Transcription :
    • A 83-01 significantly reduces TGF-β-induced transcription in various cell lines. For instance, it completely inhibits the growth-inhibitory effects of TGF-β at concentrations as low as 3 μM in Mv1Lu cells .
  • Impact on Cell Motility and Adhesion :
    • In HM-1 cells, A 83-01 decreases TGF-β1-enhanced cell motility, adhesion, and invasion without affecting overall cell proliferation .
  • Epithelial-to-Mesenchymal Transition (EMT) :
    • The compound effectively blocks TGF-β-induced EMT, which is crucial in cancer metastasis and fibrosis .
  • Stem Cell Maintenance :
    • A 83-01 has been shown to enhance the clonal expansion efficiency of rat induced pluripotent stem cells (riPSCs) while maintaining their homogeneity and promoting long-term self-renewal .

In Vivo Studies

Research has demonstrated that A 83-01 can improve survival rates in animal models without adverse effects on body weight or neurobehavioral functions. For example:

  • In a study involving mice treated with A 83-01 at doses ranging from 50 to 500 μg/mouse, significant enhancements in survival were observed alongside a pronounced antitumor effect at a dosage of 0.5 mg/kg against M109 tumor cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of A 83-01 in various contexts:

  • Cancer Research :
    • A study indicated that A 83-01 could inhibit the proliferation of cancer cells by blocking TGF-β signaling pathways that promote tumor growth and metastasis .
  • Fibrosis Models :
    • In models of pulmonary fibrosis, A 83-01 was shown to mitigate fibrotic responses by disrupting TGF-β signaling, suggesting potential therapeutic applications for fibrotic diseases .
  • Neural Differentiation :
    • Research has indicated that A 83-01 can promote neural differentiation in human pluripotent stem cells when used as part of a chemical cocktail, expanding its potential applications in regenerative medicine .

常见问题

Basic Research Questions

Q. What are the primary molecular targets of A 83-01 sodium salt, and how does its inhibition profile inform experimental design?

this compound is a potent inhibitor of TGF-β type I receptors ALK5 (IC50 = 12 nM), ALK4 (IC50 = 45 nM), and ALK7 (IC50 = 7.5 nM), with minimal off-target effects on BMP receptors or MAPK pathways . To validate target engagement, researchers should measure inhibition of Smad2/3 phosphorylation via Western blot in TGF-β-treated cell lines (e.g., HaCaT keratinocytes or HM-1 cancer cells) . Dose-response experiments (0.03–10 μM) are critical, as complete inhibition of TGF-β-induced growth suppression occurs at 3 μM in Mv1Lu epithelial cells .

Q. How should this compound be reconstituted and stored to ensure stability in cell culture assays?

this compound is typically dissolved in DMSO at stock concentrations of 10 mM, aliquoted, and stored at –20°C to prevent freeze-thaw degradation . For in vitro use, working concentrations (e.g., 1–10 μM) are diluted in culture media with ≤0.1% DMSO to avoid cytotoxicity. Solubility in aqueous buffers (e.g., PBS) is limited, necessitating DMSO as the primary solvent .

Q. What are standard assays to confirm TGF-β pathway inhibition by this compound?

  • Smad Phosphorylation : Treat cells (e.g., HM-1, HaCaT) with TGF-β1 (1–10 ng/mL) and A 83-01 (1–10 μM) for 30–60 minutes. Analyze pSmad2/3 levels via Western blot .
  • Epithelial-Mesenchymal Transition (EMT) : Assess morphological changes (e.g., loss of E-cadherin, gain of vimentin) in TGF-β-stimulated epithelial cells treated with A 83-01 (1 μM) over 48–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s antitumor effects in combinatorial therapies?

A 83-01 alone lacks antitumor activity but synergizes with chemotherapeutics like liposomal doxorubicin (DXR). For example, co-administration in M109 tumor-bearing mice increased drug accumulation 1.7-fold and enhanced survival . Key considerations:

  • Dosing Schedule : Administer A 83-01 (e.g., 0.5 mg/kg, intraperitoneal) 3 hours before chemotherapy to modulate tumor vasculature .
  • Controls : Include groups treated with A 83-01 alone, vehicle (e.g., 0.5% DMSO in PBS), and monotherapy to isolate combinatorial effects .

Q. What experimental strategies differentiate TGF-β-mediated effects on cell motility versus proliferation?

In HM-1 cells, A 83-01 (1 μM) inhibits TGF-β1-induced migration and invasion without altering proliferation . To dissect these pathways:

  • Motility Assays : Use transwell migration or wound-healing assays with TGF-β1 (10 ng/mL) and A 83-01.
  • Proliferation Metrics : Quantify cell counts (Coulter counter) or BrdU incorporation after 48–72 hours of treatment .
  • Pathway-Specific Inhibitors : Combine A 83-01 with MEK/ERK inhibitors to test Birc5-dependent proliferation mechanisms .

Q. How do researchers optimize this compound concentrations for lineage-specific studies, such as cardiac or retinal cell differentiation?

  • Cardiac Progenitors : In Nkx2.5-eGFP(+) cells, A 83-01 (3 μM) induces proliferation via MEK/ERK-Birc5 signaling. Validate with flow cytometry and qPCR for cardiac markers .
  • Retinal Pigment Epithelium (RPE) : Use 1–3 μM A 83-01 to block TGF-β-driven differentiation. Rescue experiments with MYCN/OTX2 overexpression restore differentiation capacity .
  • Dose Titration : Perform pilot studies across 0.1–10 μM to identify cell-type-specific IC50 values, as ALK7 inhibition (IC50 = 7.5 nM) may dominate in some contexts .

Q. What are best practices for in vivo validation of this compound in disease models?

  • Tumor Models : In B6C3F1 mice with HM-1 peritoneal dissemination, administer 150 μg/mouse via intraperitoneal injection 3×/week. Monitor survival and tumor burden via MRI or histology .
  • Cardiac Regeneration : Inject 50–500 μg/mouse post-myocardial injury. Quantify Nkx2.5(+) cardiomyocytes using GFP reporters and immunohistochemistry .
  • Pharmacokinetics : Measure plasma half-life and tissue distribution using radiolabeled A 83-01, noting transient vascular effects (peak at 3 hours post-injection) .

Q. Methodological Considerations

  • Data Reproducibility : Report lot-specific purity (>98% by HPLC) and supplier (e.g., MedChemExpress, Sigma-Aldrich) to minimize batch variability .
  • Ethical Compliance : For animal studies, adhere to protocols for humane endpoints (e.g., euthanasia before morbidity) and disclose conflicts of interest per journal guidelines .

属性

IUPAC Name

sodium;[3-(6-methylpyridin-2-yl)-4-quinolin-4-ylpyrazole-1-carbothioyl]-phenylazanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5S.Na/c1-17-8-7-13-23(27-17)24-21(19-14-15-26-22-12-6-5-11-20(19)22)16-30(29-24)25(31)28-18-9-3-2-4-10-18;/h2-16H,1H3,(H,28,31);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDFBXIADXHNKE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)[N-]C5=CC=CC=C5.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N5NaS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。